5-CMF [5-(Chloromethyl)fluorescein] (CAS: 147963-25-5) is a highly reactive, thiol-specific fluorescent probe and the active, membrane-impermeable fluorophore generated from the widely used cell-permeant dye CMFDA. Featuring a chloromethyl functional group, 5-CMF readily conjugates with aliphatic thiols—most notably glutathione (GSH)—to form extremely stable thioether bonds [1]. In procurement and assay design, 5-CMF is primarily sourced as a direct substrate for cell-free hepatocyte efflux transporter assays (BSEP/MRP2), a stable precursor for custom fluorescent bioconjugates, and an analytical reference standard for quantifying intracellular thiol levels [2]. Its distinct reactivity profile and independence from cytosolic esterase activation make it a critical baseline material for distinguishing active transport mechanisms from passive diffusion in toxicological screening.
Substituting 5-CMF with common thiol-reactive fluorophores (like fluorescein-5-maleimide) or its own prodrug (CMFDA) fundamentally alters assay mechanics and conjugate stability. While maleimide-based conjugates can undergo retro-Michael exchange in the presence of competing biological thiols—leading to in vivo signal loss or off-target label transfer—the chloromethyl group of 5-CMF forms an irreversible aliphatic thioether bond that guarantees absolute long-term stability [1]. Furthermore, in high-throughput transporter screening, substituting 5-CMF with CMFDA fails in cell-free inverted vesicle assays; CMFDA requires cytosolic esterases for activation, whereas 5-CMF is the direct, active substrate for BSEP and MRP2 efflux pumps [2]. Using generic dyes or prodrugs in these contexts abolishes the predictive validity of the screening model and compromises bioconjugate integrity.
While CMFDA is used for whole-cell assays because it is cell-permeable and cleaved by cytosolic esterases into 5-CMF, it cannot be used in cell-free inverted membrane vesicle assays (e.g., Sf9 insect cell vesicles) due to the lack of esterase activity [1]. 5-CMF is the actual, direct substrate for BSEP and MRP2 transporters. Procuring 5-CMF directly allows researchers to perform high-throughput, cell-free vesicular transport assays to evaluate transporter inhibition without the confounding variables of cellular metabolism. In whole-cell models, 5-CMF also serves as the essential analytical reference standard to quantify efflux, supporting assays that achieve a Toxicity Separation Index (TSI) of 0.886 for hepatotoxins, compared to 0.775 for standard CTB cytotoxicity assays [2].
| Evidence Dimension | Utility in cell-free inverted vesicle assays |
| Target Compound Data | 5-CMF (Directly transportable by BSEP/MRP2 without enzymatic activation) |
| Comparator Or Baseline | CMFDA / CellTracker Green (Requires cytosolic esterases; inactive in cell-free systems) |
| Quantified Difference | 100% assay compatibility in cell-free systems vs. 0% for the diacetate prodrug. |
| Conditions | Inverted membrane vesicles from Sf9 cells overexpressing BSEP/MRP2. |
Toxicologists running high-throughput, cell-free transporter inhibition assays must procure 5-CMF directly, as the common diacetate prodrug will not function in esterase-free environments.
Fluorescein-5-maleimide is widely procured for thiol labeling, but the resulting maleimide-thioether linkage is prone to retro-Michael addition, causing the fluorophore to detach and exchange with competing thiols (like serum albumin) over time [1]. 5-CMF utilizes a chloromethyl reactive group that undergoes nucleophilic substitution with thiols to form a permanent, irreversible aliphatic thioether bond. This fundamental chemical difference prevents the time-dependent signal loss and off-target label transfer characteristic of maleimides, ensuring absolute stability for long-term in vitro tracking or in vivo pharmacokinetic studies of labeled conjugates[2].
| Evidence Dimension | Thioether bond stability in the presence of competing biological thiols |
| Target Compound Data | 5-CMF (Forms irreversible aliphatic thioether; resistant to thiol exchange) |
| Comparator Or Baseline | Fluorescein-5-maleimide (Forms succinimide thioether; susceptible to retro-Michael exchange) |
| Quantified Difference | Complete prevention of label transfer and deconjugation in complex biological matrices. |
| Conditions | Extended incubation of fluorescent conjugates in serum or thiol-rich environments. |
Buyers developing fluorescent peptide or protein conjugates for in vivo applications should select 5-CMF over maleimide derivatives to guarantee that the fluorescent tag remains attached to the target molecule.
5-CMF is highly reactive toward glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). In metabolic studies, 5-CMF is used to synthesize 5-CMF-SG (the glutathione conjugate) as a pure analytical standard [1]. Compared to using generic electrophiles like 1-chloro-2,4-dinitrobenzene (CDNB) which have slow conjugation rates and require UV absorbance tracking (340 nm), 5-CMF allows for highly sensitive fluorescence-based tracking of GST activity and conjugate efflux. The direct procurement of 5-CMF allows analytical chemists to precisely calibrate HPLC or mass spectrometry equipment for the quantification of intracellular GSH depletion and conjugate formation [2].
| Evidence Dimension | Assay sensitivity and detection modality for GST activity |
| Target Compound Data | 5-CMF (Fluorescence-based detection; high sensitivity) |
| Comparator Or Baseline | CDNB (Absorbance-based detection at 340 nm; lower sensitivity and slower rate) |
| Quantified Difference | Transition from low-sensitivity UV-Vis absorbance to high-sensitivity fluorescence detection. |
| Conditions | In vitro enzymatic assays measuring Glutathione S-Transferase (GST) kinetics. |
Analytical laboratories require 5-CMF to generate high-purity fluorescent reference standards for quantifying glutathione conjugation and cellular oxidative stress responses.
5-CMF is the ideal direct substrate for evaluating BSEP and MRP2 efflux pump inhibition in inverted membrane vesicles, bypassing the need for esterase cleavage required by diacetate prodrugs [1].
For synthesizing fluorescently labeled biomolecules destined for in vivo use, 5-CMF provides an irreversible thioether bond, avoiding the retro-Michael exchange liabilities of maleimide-based dyes[2].
Used to construct standard curves for quantifying 5-CMF export in whole-cell CMFDA assays, enabling accurate calculation of Toxicity Separation Indices (TSI) in drug-induced liver injury (DILI) screening [3].
5-CMF serves as a highly sensitive, fluorogenic electrophile for tracking GST-mediated glutathione conjugation, offering superior sensitivity over traditional absorbance-based CDNB assays [4].